molecular formula C24H21N5O2S B2427275 N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540503-31-9

N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2427275
CAS RN: 540503-31-9
M. Wt: 443.53
InChI Key: KVJCRCQKWGTVLT-UHFFFAOYSA-N
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Description

The compound “N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives involves various methods. One common method is the nucleophilic substitution reaction of a starting material with different aryl amines . Another method involves a transition-metal-free oxidative N–N bond formation strategy . The specific synthesis process for this compound is not available in the retrieved papers.

Scientific Research Applications

Antimicrobial Activity

The synthesized compound has demonstrated promising antimicrobial properties. Specifically, two derivatives—N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) —showed potent activity against bacterial strains such as E. coli, P. aeruginosa, and S. epidermidis, with a minimum inhibitory concentration (MIC) of 3 µg/mL . These findings suggest potential applications in combating bacterial infections.

Antitubercular Activity

The same compound, IXi , exhibited antitubercular activity at a concentration of 6.25 µg/mL. Given the global challenge posed by tuberculosis (TB), novel agents like this one hold promise for improving treatment options, especially in the context of multi-drug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Anti-HIV Activity

In addition to its antibacterial and antitubercular effects, IXi displayed anti-HIV activity at 7.15 µg/mL against both HIV-1 and HIV-2. Considering the co-infection risk between TB and HIV, compounds like this may contribute to dual-target therapies .

Fungicidal Activity

While the primary focus has been on bacteria and viruses, it’s worth exploring the compound’s potential against fungi. Further investigations could reveal its efficacy against fungal pathogens, such as Colletotrichum orbiculare (cucumber anthracnose) and Pseudoperonospora cubensis (cucumber downy mildew) .

Chemical Biology and Medicinal Chemistry

Understanding the compound’s interactions with biological targets and elucidating its mechanism of action are critical areas of study. Medicinal chemists can explore its binding affinity, metabolic stability, and toxicity profiles to guide drug design efforts .

properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-20(23(30)26-17-11-6-7-12-18(17)31-2)21(19-13-8-14-32-19)29-24(25-15)27-22(28-29)16-9-4-3-5-10-16/h3-14,21H,1-2H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJCRCQKWGTVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CS4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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